molecular formula C19H16ClNO2S B2399036 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1797277-95-2

3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2399036
M. Wt: 357.85
InChI Key: JABXXLDYNBKLCR-UHFFFAOYSA-N
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Description

Thiophene-based analogs, which the given compound is, have been of interest due to their potential biological activity . They have been found in many important synthetic drug molecules and have shown various biological activities .


Synthesis Analysis

While specific synthesis information for the given compound is not available, general methods for synthesizing similar compounds often involve reactions with aromatic amines .


Molecular Structure Analysis

The compound appears to contain a thiophene ring, which is a five-membered heterocyclic compound containing sulfur .


Chemical Reactions Analysis

Again, while specific reactions involving the given compound are not available, similar compounds often undergo reactions such as Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, thiophene is a crystalline, colorless compound with specific odors .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide . This compound contains both an indole scaffold and a thiophene moiety, which makes it interesting for various biological and clinical studies . Here are six unique applications:

  • Antiviral Activity

    • Summary : Researchers have explored indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising results .
    • Results : Compound 1 demonstrated activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value .
  • Anti-HIV Activity

    • Summary : Researchers have investigated indole derivatives as potential anti-HIV agents. For example, indolyl and oxochromenyl xanthenone derivatives were synthesized and studied for their molecular docking interactions with HIV-1 .
    • Results : Compound 12 exhibited significant inhibitory effects against HIV-1 .
  • Antioxidant Activity

    • Summary : Indole derivatives have been explored for their antioxidant properties. Specific compounds were tested for their ability to scavenge free radicals and protect against oxidative stress .
    • Results : The antioxidant potential of indole derivatives was evaluated, although specific quantitative data were not provided in the literature .
  • Antibacterial Activity

    • Summary : Chlorine derivatives of indole have shown antibacterial activity. For instance, 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide exhibited potent growth inhibition against Mycobacterium tuberculosis .
    • Results : Compound 149 displayed strong inhibitory effects against M. tuberculosis (MIC = 0.2 μg/mL) .
  • Antitubercular Activity

    • Summary : Chlorine derivatives of indole were particularly active against Mycobacterium tuberculosis. Compound 149 demonstrated potent growth inhibition against this bacterium .
    • Results : Compound 149 had an MIC value of 0.2 μg/mL .
  • Other Biological Activities

    • Summary : Indole derivatives exhibit diverse activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects. Researchers continue to explore their potential for newer therapeutic applications .
    • Results : The literature suggests that indole derivatives hold promise for future therapeutic development .

properties

IUPAC Name

3-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABXXLDYNBKLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

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